
3-chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is likely a synthetic organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methoxyphenyl group and a chlorobenzyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a methoxyphenyl group, and a chlorobenzyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the triazole ring might participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chlorobenzyl and methoxyphenyl groups might increase its lipophilicity, while the presence of the triazole ring might influence its acidity .Aplicaciones Científicas De Investigación
Molecular and Spectroscopic Analysis
3-Chlorobenzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound involved in the study of heterocyclic compounds with potential applications in materials science. It has been investigated for its molecular, electronic, nonlinear optical, and spectroscopic properties through experiment and density functional theory (DFT) calculations. These studies have provided insights into its ionization potential, electron affinity, energy gap, and other electronic properties, offering a foundation for its application in materials science and engineering (Beytur & Avinca, 2021).
Corrosion Inhibition
Research on derivatives closely related to this compound, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic media. This application is critical for industrial processes where metal corrosion can lead to significant economic losses. The inhibition efficiency of these compounds reaches up to 98%, showcasing their potential as cost-effective and efficient corrosion inhibitors (Bentiss et al., 2009).
Antimicrobial Activities
Some derivatives of 1,2,4-triazole, which include the structural motifs found in this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds have exhibited good to moderate activities against various test microorganisms, indicating their potential as a basis for developing new antimicrobial agents (Bektaş et al., 2007).
Structural and Molecular Docking Studies
Structural properties and molecular docking studies of closely related compounds have been explored, highlighting their potential interaction with proteins such as SHP2. These studies suggest favorable interactions between the compound and SHP2 protein, indicating potential therapeutic applications in targeting specific proteins involved in disease processes (Qing-mei Wu et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3-chlorophenyl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-12-17(18(23)25-11-13-4-3-5-14(19)10-13)20-21-22(12)15-6-8-16(24-2)9-7-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUGYNBAZARHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

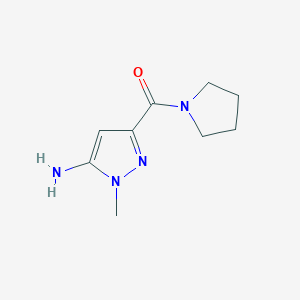
![3,5-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956100.png)
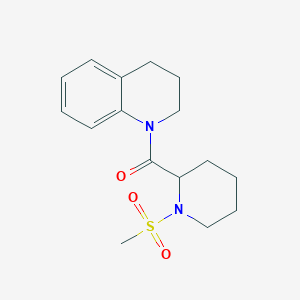
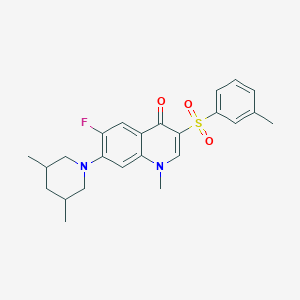
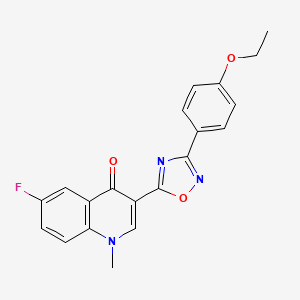


![3-(furan-2-ylmethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2956112.png)


![N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide](/img/structure/B2956118.png)
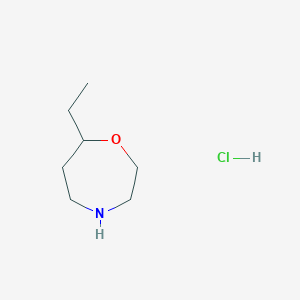
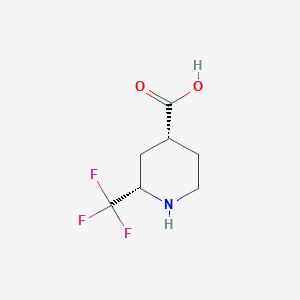
![4-[(4-fluorophenyl)sulfonyl]-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2956122.png)